2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide
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Overview
Description
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide is a complex organic compound with a unique structure that includes an indole core, a benzyl group, a phenylsulfanyl group, and a bromophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the indole nitrogen with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the indole derivative reacts with phenylsulfanyl chloride.
Formation of the Acetamide Moiety: The final step involves the acylation of the indole derivative with 3-bromophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom in the acetamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide
- 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide is unique due to the presence of the bromophenylacetamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
Properties
Molecular Formula |
C29H23BrN2OS |
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Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C29H23BrN2OS/c30-22-12-9-13-23(18-22)31-28(33)19-27-29(34-24-14-5-2-6-15-24)25-16-7-8-17-26(25)32(27)20-21-10-3-1-4-11-21/h1-18H,19-20H2,(H,31,33) |
InChI Key |
JHTZRIUQJYWWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC(=CC=C4)Br)SC5=CC=CC=C5 |
Origin of Product |
United States |
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